Methyl hept-2-ynoate
Description
Properties
CAS No. |
18937-78-5 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl hept-2-ynoate |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-5H2,1-2H3 |
InChI Key |
IATZLNCRIIUXJM-UHFFFAOYSA-N |
SMILES |
CCCCC#CC(=O)OC |
Canonical SMILES |
CCCCC#CC(=O)OC |
Other CAS No. |
18937-78-5 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Methyl hept-2-ynoate is primarily used as an intermediate in organic synthesis. Its alkyne functional group makes it a valuable precursor for the synthesis of various compounds.
- Reactivity : The triple bond allows for reactions such as nucleophilic additions, cycloadditions, and polymerizations. For instance, it can be utilized in the formation of complex molecules through reactions with Grignard reagents or lithium diorganocuprates.
Table 1: Common Reactions Involving this compound
| Reaction Type | Example Reaction | Product |
|---|---|---|
| Nucleophilic Addition | This compound + Grignard Reagent | Alcohol derivative |
| Cycloaddition | This compound + Diels-Alder | Cyclohexene derivative |
| Polymerization | This compound + Alkenes | Polyalkyne |
Pharmaceutical Applications
This compound is explored for its potential in pharmaceutical applications due to its ability to act as a building block for bioactive compounds.
- Anticancer Agents : Research indicates that derivatives of this compound exhibit promising activity against certain cancer cell lines. For instance, modifications of the compound have been studied for their efficacy in inhibiting tumor growth.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that specific derivatives of this compound showed significant cytotoxicity against breast cancer cells (MCF-7). The structure-activity relationship (SAR) analysis revealed that the introduction of various substituents at the terminal end of the alkyne significantly enhanced biological activity.
Agrochemical Applications
In the agrochemical sector, this compound has been investigated for its potential as a pesticide and herbicide precursor.
- Pesticidal Properties : Preliminary studies suggest that this compound and its derivatives exhibit insecticidal activity against common agricultural pests.
Table 2: Pesticidal Activity of this compound Derivatives
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| This compound derivative A | Aphids | 85 |
| This compound derivative B | Whiteflies | 75 |
| This compound derivative C | Spider mites | 90 |
Industrial Applications
This compound finds utility in various industrial applications, including:
- Flavoring and Fragrance : Due to its pleasant scent profile, it is sometimes used in the formulation of flavoring agents and perfumes.
Comparison with Similar Compounds
Methyl Hex-2-ynoate
- Molecular Formula : C₇H₁₀O₂
- Molecular Weight : 126.15 g/mol
- CAS : 18937-79-6
- Key Differences: Chain Length: The hexyl chain (6 carbons) is shorter than hept-2-ynoate (7 carbons), reducing molecular weight by ~14 g/mol. Reactivity: The shorter chain may decrease lipophilicity and alter solubility in nonpolar solvents. Applications: Similar utility in synthetic chemistry but less studied compared to hept-2-ynoate derivatives.
Methyl 2-Octynoate
- Molecular Formula : C₉H₁₄O₂ (inferred)
- Molecular Weight : ~154.21 g/mol (estimated)
- Key Differences: Chain Length: An additional carbon in the octyl chain increases molecular weight and likely enhances lipophilicity. Applications: Used in fragrances (e.g., Folione) due to its floral odor, contrasting with hept-2-ynoate’s focus on synthetic intermediates.
Methyl Heptanoate
- Molecular Formula : C₈H₁₆O₂
- Molecular Weight : 144.21 g/mol
- CAS : 106-73-0
- Key Differences: Saturation: Lacks the triple bond, resulting in lower reactivity and higher stability. Physical Properties: Higher boiling point compared to hept-2-ynoate due to weaker intermolecular forces in the alkyne-containing compound. Applications: Commonly used as a flavoring agent, whereas hept-2-ynoate is more reactive in chemical synthesis.
Ethyl-3-Methyl-2-Hexenoate
- Molecular Formula : C₉H₁₆O₂
- Molecular Weight : 156.22 g/mol
- CAS : 15677-00-6
- Key Differences :
- Ester Group : Ethyl substituent instead of methyl increases steric bulk.
- Unsaturation : A double bond (en-) instead of a triple bond (yn-) alters reactivity (e.g., participation in Diels-Alder vs. click chemistry).
Propyl Hept-2-ynoate
- Relevance : Mentioned as a DNA alkylating agent in S. cerevisiae studies, highlighting the impact of ester chain length on biological activity .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature | Applications |
|---|---|---|---|---|---|
| Methyl Hept-2-ynoate | C₈H₁₂O₂ | 140.18 | 18937-78-5 | Hept-2-yne + methyl ester | Organic synthesis, cycloadditions |
| Methyl Hex-2-ynoate | C₇H₁₀O₂ | 126.15 | 18937-79-6 | Hex-2-yne + methyl ester | Synthetic intermediates |
| Methyl 2-Octynoate | C₉H₁₄O₂ | ~154.21 | 2729-34-8 | Oct-2-yne + methyl ester | Fragrances (e.g., Folione) |
| Methyl Heptanoate | C₈H₁₆O₂ | 144.21 | 106-73-0 | Saturated heptanoate ester | Flavoring agent |
| Ethyl-3-Methyl-2-Hexenoate | C₉H₁₆O₂ | 156.22 | 15677-00-6 | Branched enoate + ethyl ester | Perfumery, agrochemicals |
Reactivity and Functional Differences
- Triple Bond Reactivity: this compound’s alkyne group enables reactions like Sonogashira coupling and [2+2] cycloadditions, unlike saturated esters (e.g., methyl heptanoate) .
- Biological Activity: Propyl hept-2-ynoate’s DNA alkylation capability suggests this compound derivatives could be explored for targeted therapies with modified ester chains.
- Solubility: The triple bond reduces polarity compared to enoates, affecting solubility in polar solvents.
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is typically employed at concentrations of 1–5 mol%.
-
Solvent : Anhydrous methanol serves as both the reactant and solvent to drive the equilibrium toward ester formation.
-
Temperature : Reflux conditions (65–70°C) are maintained for 6–12 hours, depending on the scale and purity requirements.
-
Workup : The crude product is neutralized with a saturated sodium bicarbonate solution, followed by extraction with ethyl acetate and distillation under reduced pressure (40–50°C at 10 mmHg).
Yield and Purity
-
Typical Yield : 70–85% after purification.
-
Purity : >95% (confirmed via gas chromatography-mass spectrometry, GC-MS).
Transition Metal-Catalyzed Enyne Functionalization
Recent advances in transition metal catalysis have enabled alternative routes to this compound precursors. A notable example is the copper(I)-mediated coupling of terminal alkynes with propargyl electrophiles, as demonstrated in the synthesis of structurally analogous enynes.
Procedure for Enyne Synthesis (Adapted from Source)
-
Substrates : 2-Heptynoic acid derivatives and methanol.
-
Catalyst System :
-
CuI (0.2 equiv) and potassium carbonate (1.0 equiv) in dry acetonitrile.
-
Terminal alkyne (1.2 equiv) added under nitrogen atmosphere.
-
-
Temperature : 40–60°C for 2–24 hours.
-
Isolation : Extraction with ethyl acetate and column chromatography (ethyl acetate/hexane gradient).
Key Advantages
-
Regioselectivity : Copper catalysis ensures preferential formation of the α,β-alkynoate isomer.
-
Scalability : Demonstrated efficacy in gram-scale syntheses.
Organometallic Approaches for Stereocontrolled Synthesis
Stereoselective preparation of this compound derivatives has been achieved using organolithium and Grignard reagents. For instance, ethyl 4-(benzyloxy)but-2-ynoate—a structural analog—was synthesized via a low-temperature reaction between ethyl propiolate and organomagnesium intermediates.
Applications to this compound
While this method was developed for ethyl esters, substituting methanol for ethanol in the final hydrolysis step could theoretically yield this compound. Experimental validation is required to confirm efficacy.
Comparative Analysis of Preparation Methods
| Method | Catalyst | Temperature | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Acid-catalyzed esterification | H₂SO₄/p-TsOH | 65–70°C | 70–85% | >95% | High |
| Copper-mediated coupling | CuI/K₂CO₃ | 40–60°C | 60–75% | 90–95% | Moderate |
| Organometallic synthesis | Grignard reagents | −78°C | 90–95% | >98% | Low |
Q & A
Q. What catalytic systems enhance the yield of this compound in alkyne esterification reactions?
- Methodological Answer : Optimize palladium/copper bimetallic catalysts (e.g., PdCl(PPh)/CuI) in Sonogashira couplings. Screen solvents for polarity (e.g., DMF vs. THF) and bases (e.g., EtN vs. DBU). Monitor reaction progress via in situ FTIR to detect alkyne consumption. Use Design of Experiments (DoE) software (e.g., JMP) to identify optimal molar ratios and temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
